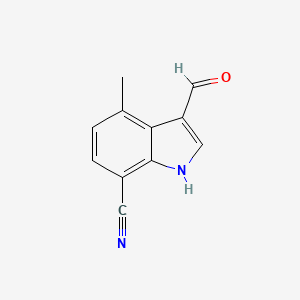
7-Cyano-4-methylindole-3-carbaldehyde
説明
7-Cyano-4-methylindole-3-carbaldehyde is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.19 . It is a derivative of indole, a heterocyclic compound that is commonly found in many natural and synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with a cyano group at the 7th position, a methyl group at the 4th position, and a carbaldehyde group at the 3rd position .Chemical Reactions Analysis
Indole derivatives, such as this compound, are known to participate in a variety of chemical reactions. They are often used as precursors in the synthesis of bioactive compounds, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .科学的研究の応用
Corrosion Inhibition
Indole derivatives, including indole-3-carbaldehyde, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel against corrosion in acidic environments, which is crucial for industrial applications. The effectiveness of these inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective layer that reduces corrosion rates. Such inhibitors are valuable in acid wash solutions used in metal cleaning and maintenance processes (Ashhari & Sarabi, 2015).
Photophysical Properties
Compounds structurally similar to 7-Cyano-4-methylindole-3-carbaldehyde, such as various indole carbaldehydes, have been studied for their photophysical properties. These studies explore the potential of indole derivatives in optical applications, including molecular switches and fluorescence chemosensors. For instance, photoinduced hydrogen atom transfer processes in certain indole derivatives demonstrate their potential as optically driven molecular switches. This application is significant in developing new technologies for information storage and processing (Lapinski et al., 2009).
Synthetic Applications
Indole derivatives are also prominent in synthetic chemistry, where they serve as key intermediates in the synthesis of complex molecules. These compounds participate in various chemical reactions, facilitating the construction of heterocyclic systems and other biologically active molecules. Such synthetic versatility makes indole derivatives, including those related to this compound, valuable tools in drug discovery and materials science (Hamama et al., 2018).
将来の方向性
特性
IUPAC Name |
3-formyl-4-methyl-1H-indole-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7-2-3-8(4-12)11-10(7)9(6-14)5-13-11/h2-3,5-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGSPNUOGIJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



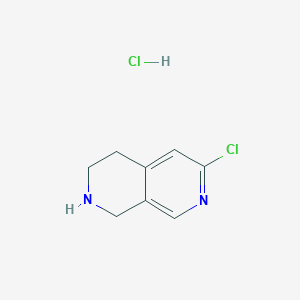
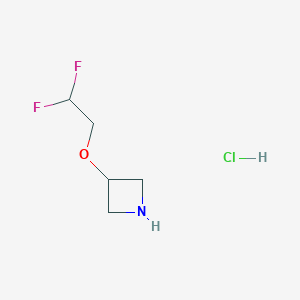
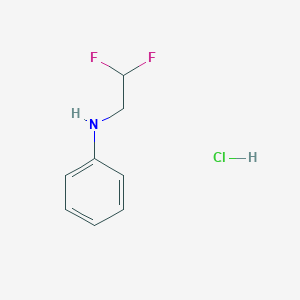
![N-[3-(2,4-Dichlorophenyl)-1-oxo-1-[4-[3-(2-pyrrolidin-1-ylbutoxy)pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide;dihydrochloride](/img/structure/B1431418.png)
![N-Boc-(+/-)-1-[{tert-butyl(diphenyl)silyl}oxy]pent-4-en-3-amine](/img/structure/B1431420.png)
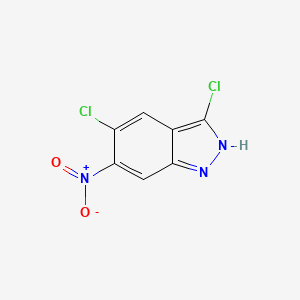
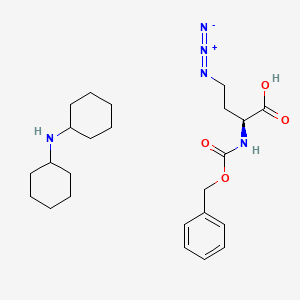


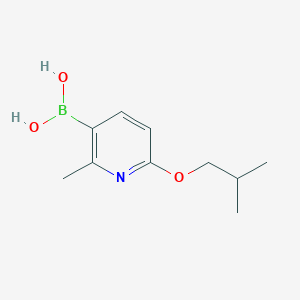

![2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide](/img/structure/B1431432.png)
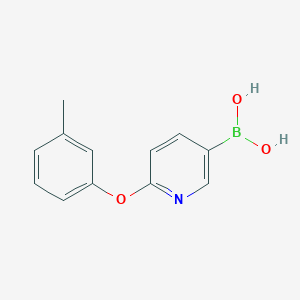
![6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1431435.png)